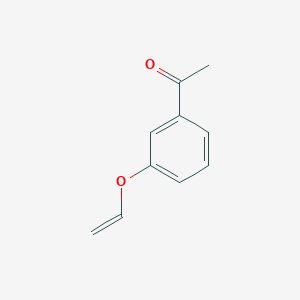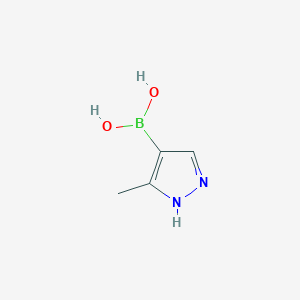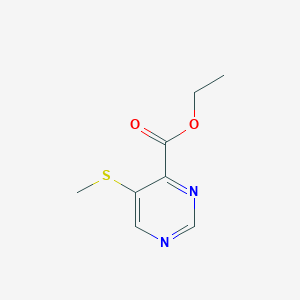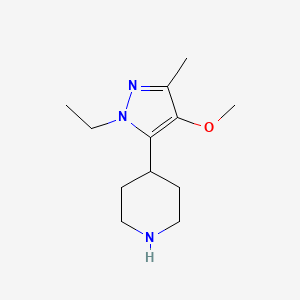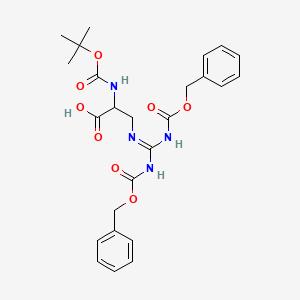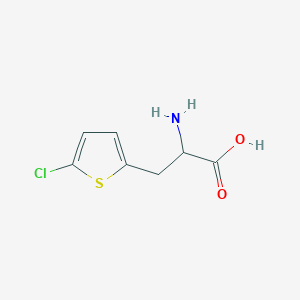
3-(5-Chlorothien-2-yl)-DL-alanine
Vue d'ensemble
Description
3-(5-Chlorothien-2-yl)-DL-alanine is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is also known as Gabapentin enacarbil, which is a prodrug of Gabapentin, a medication used to treat seizures and neuropathic pain. The synthesis of this compound involves a multi-step process that requires specific reagents and conditions. The purpose of
Mécanisme D'action
The mechanism of action of 3-(5-Chlorothien-2-yl)-DL-alanine is not fully understood. However, it is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters, such as glutamate and substance P. This leads to a reduction in neuronal excitability and a decrease in pain transmission.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This leads to a reduction in neuronal excitability and a decrease in pain transmission. It has also been found to have anxiolytic effects, which may be due to its ability to increase GABA levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-Chlorothien-2-yl)-DL-alanine has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. It is a prodrug of Gabapentin, which means that its effects may be due to the conversion of Gabapentin in the body. This can make it difficult to determine the specific effects of this compound.
Orientations Futures
For the study of 3-(5-Chlorothien-2-yl)-DL-alanine include the development of new prodrugs, the study of its effects on other neurotransmitter systems, and the exploration of new delivery methods.
Applications De Recherche Scientifique
3-(5-Chlorothien-2-yl)-DL-alanine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to be effective in the treatment of neuropathic pain, restless leg syndrome, and fibromyalgia. It has also been studied for its potential use in the treatment of alcohol dependence and anxiety disorders.
Propriétés
IUPAC Name |
2-amino-3-(5-chlorothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRYNRGWSFULRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647156.png)
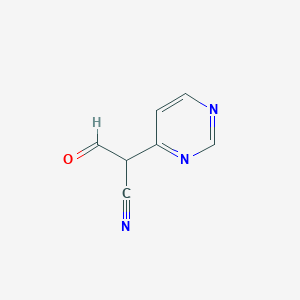
![(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1647179.png)


